molecular formula C24H50O4PS2Zn- B12675982 (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc CAS No. 93917-91-0

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc

Katalognummer: B12675982
CAS-Nummer: 93917-91-0
Molekulargewicht: 563.1 g/mol
InChI-Schlüssel: RDHACVUWPBMWSH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is a chemical compound with the molecular formula C24H49O4PS2Zn and a molecular weight of 563.1 g/mol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves the reaction of dioctyl dithiophosphate with zinc octanoate under controlled conditions. The reaction typically occurs in an organic solvent, such as toluene or hexane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Analyse Chemischer Reaktionen

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used as a lubricant additive to improve the performance and longevity of mechanical systems.

Wirkmechanismus

The mechanism of action of (O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death. In industrial applications, it forms a protective film on metal surfaces, reducing friction and wear .

Vergleich Mit ähnlichen Verbindungen

(O,O-Dioctyl dithiophosphate-S)(octanoato-O)zinc is unique compared to similar compounds due to its specific combination of dithiophosphate and octanoate ligands. Similar compounds include:

    Zinc dialkyldithiophosphates: Commonly used as lubricant additives, but with different alkyl groups.

    Zinc carboxylates: Used in various industrial applications, but lacking the dithiophosphate component.

This compound’s unique structure provides it with distinct properties and applications, making it valuable in various fields.

Eigenschaften

CAS-Nummer

93917-91-0

Molekularformel

C24H50O4PS2Zn-

Molekulargewicht

563.1 g/mol

IUPAC-Name

dioctoxy-sulfanylidene-sulfido-λ5-phosphane;octanoic acid;zinc

InChI

InChI=1S/C16H35O2PS2.C8H16O2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10;/h3-16H2,1-2H3,(H,20,21);2-7H2,1H3,(H,9,10);/p-1

InChI-Schlüssel

RDHACVUWPBMWSH-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCC(=O)O.[Zn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.